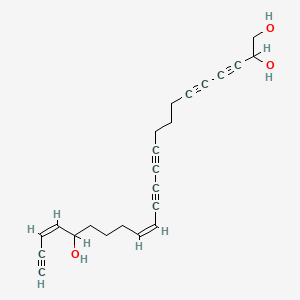

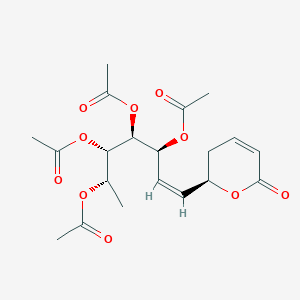

Myrsinoic acid E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

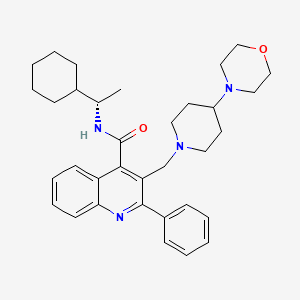

Myrsinoic acid E is a natural product found in Myrsine seguinii with data available.

Scientific Research Applications

Anti-inflammatory Properties

Myrsinoic acid E has been identified as a novel anti-inflammatory compound. Derived from Myrsine seguinii, this compound, along with its analogues, demonstrates significant suppression of inflammation. In particular, this compound effectively reduced 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mouse ears. Analogues of this compound also displayed anti-inflammatory effects, showcasing the potential of this compound and its derivatives in treating inflammatory conditions (Makabe et al., 2003).

Antimicrobial Activity

While this compound itself was not directly studied for antimicrobial activity, closely related compounds, such as myrsinoic acid A and its semi-synthetic derivatives, exhibited antimicrobial properties. These derivatives were active against various microorganisms including Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests that modifications of myrsinoic acid compounds can yield potent antimicrobial agents (Burger et al., 2015).

Synthesis and Biological Activity

Synthetic studies on this compound and its variants revealed that these compounds possess anti-inflammatory properties. The synthesized structures, although not identical to the natural product, demonstrated notable anti-inflammatory effects, even surpassing the efficacy of common nonsteroidal anti-inflammatory drugs (NSAIDs) in certain cases. This highlights the therapeutic potential of synthesized this compound derivatives (Mikušek et al., 2018).

Characterization and Purity Assessment

Comprehensive chemical, physical, and physicochemical characterizations of myrsinoic acids, including this compound, have been conducted. Such studies are crucial for the development, quality control, and standardization of pharmaceuticals using these compounds. They provide vital information on the stability, solubility, and purity of myrsinoic acids, forming the basis for their application in various therapeutic formulations (Zermiani et al., 2016).

Antinociceptive Properties

Research has also explored the antinociceptive (pain-relieving) properties of myrsinoic acid derivatives. These studies indicate that myrsinoic acids can potentially be used in managing pain, providing a natural alternative to synthetic analgesics. The mechanisms involved in the antinociception are complex and involve interactions with various biological pathways, emphasizing the multifaceted nature of myrsinoic acids in therapeutic applications (Hess et al., 2010).

properties

Molecular Formula |

C27H38O3 |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

3,5-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxybenzoic acid |

InChI |

InChI=1S/C27H38O3/c1-19(2)9-7-11-21(5)13-15-23-17-25(27(29)30)18-24(26(23)28)16-14-22(6)12-8-10-20(3)4/h9-10,13-14,17-18,28H,7-8,11-12,15-16H2,1-6H3,(H,29,30)/b21-13+,22-14+ |

InChI Key |

AMJQNZOGATWKJX-JFMUQQRKSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=CC(=C1O)C/C=C(\C)/CCC=C(C)C)C(=O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=CC(=C1O)CC=C(C)CCC=C(C)C)C(=O)O)C)C |

synonyms |

myrsinoic acid E |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

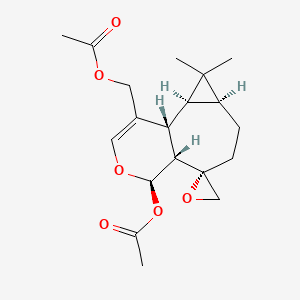

![5-[(E)-2-[6-(2-Fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B1254208.png)

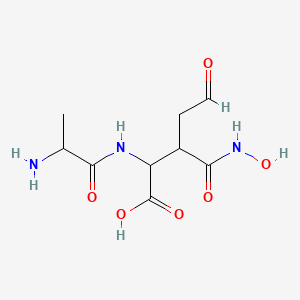

![2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B1254214.png)

![methyl (1S,2R,7S,8S,9R)-8-[2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B1254216.png)